4-Cyano-3-methoxybenzoic acid

描述

Nomenclature and Structural Representation

The precise identification and representation of a chemical compound are foundational to its study. This section details the formal naming conventions, molecular properties, and structural features of 4-Cyano-3-methoxybenzoic acid.

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . chemicalbook.com It is also known by its synonym, 2-methoxy-4-carboxylonitrile.

The chemical composition of the compound is summarized by its molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃ | vulcanchem.comaaronchem.comuni.lu |

| Molecular Weight | 177.16 g/mol | bldpharm.comsimsonpharma.com |

| Exact Mass | 177.042587 u | chemsrc.com |

This data is interactive. Click on the headers to sort.

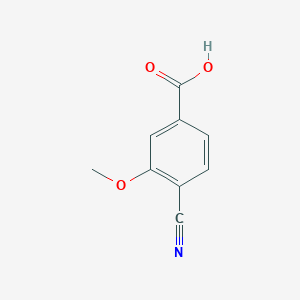

The structure of this compound consists of a central benzene (B151609) ring to which three functional groups are attached: a carboxylic acid group (-COOH), a cyano group (-C≡N), and a methoxy (B1213986) group (-OCH₃). The numbering of the benzene ring places the carboxylic acid at position 1, the methoxy group at position 3, and the cyano group at position 4.

Isomers, which are molecules that have the same molecular formula but a different arrangement of atoms, are common for substituted benzene rings. Positional isomers of this compound include:

4-Cyano-2-methoxybenzoic acid : Here, the methoxy group is at the 2-position instead of the 3-position. simsonpharma.comsigmaaldrich.com

3-Cyano-4-methoxybenzoic acid : In this isomer, the positions of the cyano and methoxy groups are swapped. chemimpex.comfluorochem.co.uk

4-Cyano-3-methylbenzoic acid : This is an analog where the methoxy group is replaced by a methyl group. sigmaaldrich.comchemsrc.com

Historical Context and Significance in Chemical Synthesis

While a detailed historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, its significance is rooted in its utility as a versatile intermediate in organic synthesis. chemimpex.com Benzoic acid derivatives with multiple functional groups are valuable in the synthesis of complex organic molecules because the different groups can be selectively reacted to build larger structures.

The compound serves as a key building block for creating more elaborate molecules, particularly in the development of pharmaceuticals and other specialty chemicals. chemimpex.comgoogle.com For example, it is a precursor in multi-step synthetic routes, such as in the preparation of certain pharmaceutical ingredients. A patent describes a process for preparing (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, an antagonist of the mineralocorticoid receptor, which utilizes a related isomer, 4-formyl-3-methoxybenzonitrile, as a key intermediate. google.com This highlights the role of cyanomethoxy-substituted benzene structures in constructing complex heterocyclic systems.

Current Research Landscape and Emerging Applications

Current interest in this compound and its isomers is primarily in the field of medicinal chemistry and drug development. chemimpex.com These compounds are often used as starting materials or intermediates for the synthesis of novel therapeutic agents. chemimpex.com

A notable area of research involves a complex derivative of this compound. In 2014, the European Commission granted orphan designation to 4-{[(2R,3S,4R,5S)-4-(4-chloro-2-fluoro-phenyl)-3-(3-chloro-2-fluoro-phenyl)-4-cyano-5-(2,2-dimethyl-propyl)-pyrrolidine-2-carbonyl]-amino}-3-methoxy-benzoic acid for the treatment of acute myeloid leukaemia (AML). europa.eu This medicine was designed to work by blocking the MDM2 protein, which would in turn increase the activity of the p53 tumor suppressor protein. europa.eu Although this designation was later withdrawn, it demonstrates the role of the 4-amino-3-methoxybenzoic acid scaffold (derived from its cyano precursor) in the design of targeted cancer therapies. europa.eu

The compound's structure is also relevant in the broader context of developing biologically active molecules. Its related isomers are used in synthesizing compounds for agrochemicals and materials science, indicating a potential for broader application. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

4-cyano-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHJRZMASFIJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102362-00-5 | |

| Record name | 4-cyano-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 4-Cyano-3-methoxybenzoic Acid

The synthesis of this compound can be achieved through various chemical pathways. These routes often involve the strategic introduction or modification of the cyano, methoxy (B1213986), and carboxylic acid functional groups on a benzene (B151609) ring. Methodologies can be broadly categorized into those that begin with pre-existing benzoic acid derivatives and those that focus on the introduction of the methoxy group at a key step.

Synthesizing this compound from other benzoic acid derivatives is a common approach. These methods leverage established reactions to introduce the cyano group onto a benzoic acid core that already possesses other necessary substituents or precursors to them.

A direct method for introducing the cyano group is through the nucleophilic substitution of a halogen atom on the aromatic ring. The Rosenmund-von Braun reaction, which typically uses a copper(I) cyanide salt, is a classic example of this transformation.

A specific application of this method is the synthesis of 4-cyano-3-nitrobenzoic acid, a direct precursor that can be later modified to introduce the methoxy group. In this preparation, 4-Chloro-3-nitrobenzoic acid is heated with cuprous cyanide. prepchem.com The reaction is often performed in a high-boiling solvent like quinoline (B57606) to facilitate the displacement of the chloride with the cyanide anion. prepchem.com

Similarly, the synthesis of a related ester, methyl 3-cyano-4-methoxybenzoate, can be achieved by reacting methyl 3-bromo-4-methoxybenzoate with cuprous cyanide in dimethylformamide (DMF) at elevated temperatures. chemicalbook.com Subsequent hydrolysis of the ester group would yield the target carboxylic acid.

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | Cuprous cyanide, Cuprous chloride | Quinoline | 180°C | 4-Cyano-3-nitrobenzoic acid prepchem.com |

| Methyl 3-bromo-4-methoxybenzoate | Cuprous cyanide | Dimethylformamide (DMF) | 140°C | Methyl 3-cyano-4-methoxybenzoate chemicalbook.com |

The Sandmeyer reaction provides an indirect yet powerful method for introducing a cyano group by transforming a primary aromatic amine. google.com This multi-step process begins with a benzoic acid derivative containing a nitro group, which serves as a precursor to the amine.

The synthetic sequence involves:

Reduction of the Nitro Group: The nitro group on a substituted nitrobenzoic acid is reduced to an amino group (-NH2). This can be accomplished using various reducing agents, such as iron in the presence of hydrochloric acid (Fe/HCl), tin(II) chloride (SnCl2/HCl), or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). google.com

Diazotization: The resulting aminobenzoic acid is then treated with a nitrous acid source, typically sodium nitrite (NaNO2) in a strong acid like hydrochloric acid (HCl), at low temperatures (0-5°C) to form a diazonium salt intermediate (-N2+). google.com

Cyanation: The diazonium group is subsequently displaced by a cyano group upon treatment with a cyanide salt, most commonly copper(I) cyanide (CuCN). google.com This final step forms the desired cyanobenzoic acid derivative.

This pathway is highly versatile as it allows for the introduction of the cyano group at a position initially occupied by a nitro group, which can be strategically placed on the aromatic ring through electrophilic nitration. google.comsciencemadness.org

An alternative strategy involves the formation of the carboxylic acid group as a late-stage step. This route commences with a methyl-substituted benzonitrile, such as 3-methoxy-4-methylbenzonitrile. The methyl group is then oxidized to a carboxylic acid. google.com

The synthesis of the precursor, 3-methoxy-4-methylbenzonitrile, can start from 3-methoxy-4-methylbenzoic acid. google.com The carboxylic acid is first converted to an amide (3-methoxy-4-methylbenzamide), which is subsequently dehydrated to yield the nitrile. google.com

The final and critical step is the oxidation of the methyl group. Vigorous oxidizing conditions are required to convert the benzylic methyl group into a carboxylic acid. google.com However, oxidation procedures to convert a methyl group to a carboxylic acid in the presence of a nitrile group can sometimes result in relatively low yields and may require complex purification processes. google.com A related transformation involves the oxidation of a hydroxymethyl group. For instance, 4-(hydroxymethyl)-3-methoxybenzonitrile can be oxidized using reagents like manganese dioxide to yield the corresponding aldehyde, and further oxidation would produce the carboxylic acid. google.com

In some synthetic designs, the methoxy group is introduced onto an aromatic ring that already contains the cyano and carboxyl functionalities, or their precursors.

The methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the benzene ring is displaced by a methoxide source, such as sodium methoxide (NaOCH3). google.com For this reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

One patented method describes a nucleophilic substitution reaction on a cyanophenyl compound in methanol with sodium methoxide. google.com The reaction is conducted under elevated temperature (80°C to 150°C) and pressure (0.18 MPa to 1.4 MPa) to facilitate the substitution. google.com Following the introduction of the methoxy group, a subsequent hydrolysis step is performed to convert a nitrile or ester precursor into the final benzoic acid product. google.com

| Substrate Type | Reagent | Solvent | General Conditions |

|---|---|---|---|

| Activated Aryl Halide/Leaving Group | Sodium methoxide | Methanol | 80-150°C, 0.18-1.4 MPa google.com |

Compound Index

| Compound Name |

|---|

| 4-Chloro-3-nitrobenzoic acid |

| This compound |

| 4-Cyano-3-nitrobenzoic acid |

| 4-(Hydroxymethyl)-3-methoxybenzonitrile |

| Copper(I) cyanide / Cuprous cyanide |

| Cuprous chloride |

| Dimethylformamide (DMF) |

| Manganese dioxide |

| Methanol |

| Methyl 3-bromo-4-methoxybenzoate |

| Methyl 3-cyano-4-methoxybenzoate |

| 3-Methoxy-4-methylbenzamide |

| 3-Methoxy-4-methylbenzonitrile |

| 3-Methoxy-4-methylbenzoic acid |

| Palladium on carbon (Pd/C) |

| Quinoline |

| Sodium methoxide |

| Sodium nitrite |

| Tin(II) chloride |

Methods involving Methoxy Group Introduction

Ester Hydrolysis and Acidification

A primary and well-established method for the synthesis of this compound involves the hydrolysis of its corresponding ester, typically methyl 4-cyano-3-methoxybenzoate. This synthetic route is a common final step in a multi-step synthesis, as the ester functional group can be more compatible with certain reaction conditions used to introduce the cyano or methoxy groups.

The hydrolysis process can be carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt (e.g., sodium 4-cyano-3-methoxybenzoate).

Acid-Catalyzed Hydrolysis: The ester is heated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Alternative and Green Chemistry Approaches

In line with the principles of green chemistry, efforts in modern organic synthesis aim to reduce the use of hazardous reagents and minimize waste. While specific green synthesis protocols for this compound are not extensively detailed in dedicated literature, general strategies from related syntheses can be applied.

Chemical Reactivity and Derivatization Strategies

This compound possesses three distinct functional groups—a carboxylic acid, a cyano group, and a methoxy ether on an aromatic ring—which provides multiple avenues for chemical transformation and derivatization.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is typically the most reactive site for many common organic transformations.

The carboxylic acid moiety readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with diverse applications. google.com

Esterification: The compound can be converted to its corresponding esters by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents.

Amidation: The formation of amides is achieved by reacting this compound with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid, forming a more reactive intermediate. Common coupling systems include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). chemicalbook.com These mild reaction conditions are compatible with a wide range of functional groups. nih.gov

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalyst), heat | Methyl 4-cyano-3-methoxybenzoate |

| Aniline (C₆H₅NH₂) | EDCI, HOBt, DMF | 4-Cyano-3-methoxy-N-phenylbenzamide |

| Ammonia (NH₃) | Coupling agents (e.g., DCC, EDCI) | 4-Cyano-3-methoxybenzamide |

As a carboxylic acid, this compound is acidic and will react with bases to form salts. google.com For example, treatment with sodium hydroxide will deprotonate the carboxylic acid to yield sodium 4-cyano-3-methoxybenzoate, a water-soluble salt. This property is often utilized in purification processes.

The presence of multiple potential donor atoms (the carboxylate oxygens and the nitrile nitrogen) allows the deprotonated form of the molecule to act as a ligand in coordination chemistry, forming complexes with various metal ions.

Reactions of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo several important transformations. ebsco.com

Hydrolysis: While the carboxylic acid is formed by hydrolysis of its ester, the cyano group itself can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under more vigorous acidic or basic conditions. libretexts.orgchemistrysteps.comlumenlearning.com This would transform this compound into 3-methoxyphthalic acid.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation, which would convert the cyano group into an aminomethyl group (-CH₂NH₂). chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) can add across the carbon-nitrogen triple bond. libretexts.org Subsequent hydrolysis of the intermediate imine salt yields a ketone. This provides a method for attaching an acyl group to the aromatic ring at the position of the cyano group.

| Reagents/Conditions | Resulting Functional Group | Product Name |

|---|---|---|

| H₃O⁺, heat (vigorous) | Carboxylic Acid (-COOH) | 4-Carboxy-3-methoxybenzoic acid (3-Methoxyphthalic acid) |

| 1. LiAlH₄; 2. H₂O | Aminomethyl (-CH₂NH₂) | 4-(Aminomethyl)-3-methoxybenzoic acid |

| 1. CH₃MgBr; 2. H₃O⁺ | Acetyl (-COCH₃) | 4-Acetyl-3-methoxybenzoic acid |

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage on the aromatic ring and is generally stable. However, it can undergo cleavage under stringent conditions.

Demethylation converts the methoxy group into a hydroxyl (-OH) group, yielding 4-Cyano-3-hydroxybenzoic acid. This is a common transformation in natural product synthesis and medicinal chemistry. Several reagents are effective for this purpose.

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. The reaction proceeds through the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Aluminum Trichloride (AlCl₃): As a strong Lewis acid, AlCl₃ can also effect O-demethylation, although its reactivity is generally lower than that of BBr₃. nih.gov

Strong Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating. The reaction involves protonation of the ether oxygen followed by an Sₙ2 attack by the halide ion on the methyl group. nih.gov

Ether cleavage is the general term for the reaction that breaks the C-O bond of the methoxy group. For aryl methyl ethers, this cleavage occurs at the methyl-oxygen bond, leaving the aryl-oxygen bond intact due to the high strength of the sp² C-O bond. The reaction is typically catalyzed by strong acids.

The mechanism depends on the specific ether structure, but for a methyl ether, it follows an Sₙ2 pathway. The process involves:

Protonation: The ether oxygen is protonated by a strong acid (e.g., HI, HBr), turning the methoxy group into a good leaving group (CH₃OH).

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., I⁻, Br⁻), attacks the carbon of the methyl group, displacing the protonated aryl alcohol and forming a methyl halide.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. rsc.org The rate and position of this substitution are governed by the electronic effects of the substituents already present on the ring. In this compound, the directing effects of the three substituents must be considered:

Methoxy Group (-OCH₃): An activating group due to its +R (resonance donating) effect. It is an ortho, para-director.

Cyano Group (-C≡N): A deactivating group due to its -I (inductive withdrawing) and -R (resonance withdrawing) effects. It is a meta-director.

Carboxylic Acid Group (-COOH): A deactivating group due to its -I and -R effects. It is a meta-director.

The positions on the ring are numbered as follows: C1 (with -COOH), C2, C3 (with -OCH₃), C4 (with -C≡N), C5, and C6. The available positions for substitution are C2, C5, and C6.

Analysis of Directing Effects:

The powerful ortho, para-directing methoxy group at C3 directs incoming electrophiles to positions C2 and C4. Position C4 is already substituted.

The meta-directing carboxylic acid group at C1 directs to positions C3 and C5. Position C3 is substituted.

The meta-directing cyano group at C4 directs to positions C2 and C6.

Predicted Outcome: The directing effects converge on positions C2, C5, and C6. The methoxy group is a strong activator, while the cyano and carboxyl groups are deactivators. The activating effect of the methoxy group will dominate, strongly favoring substitution at its ortho positions (C2 and C4). Since C4 is blocked, the primary site for electrophilic attack is C2 . Position C6 is also meta to the cyano group and ortho to the carboxylic acid's meta-directing influence, but it is sterically more hindered and electronically less activated by the methoxy group compared to C2. Substitution at C5 is directed by the carboxylic acid group but is para to the deactivating cyano group and meta to the activating methoxy group, making it less favorable.

Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to occur predominantly at the C2 position.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-cyano-3-methoxybenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-cyano-3-methoxybenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfo-4-cyano-3-methoxybenzoic acid |

Derivatization for Analytical and Biological Applications

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with tailored properties for analytical and biological applications. The presence of three reactive functional groups—the carboxylic acid, the cyano group, and the aromatic ring—allows for a wide range of chemical modifications. Derivatization strategies often focus on converting the carboxylic acid group into esters or amides, or on transformations of the cyano group to introduce new functionalities. These modifications are instrumental in developing new therapeutic agents and in creating molecules suitable for sensitive analytical detection.

For biological applications, derivatization of this compound is a key strategy in drug discovery for creating new chemical entities with potential therapeutic value. The core structure of this compound can be found in various pharmacologically active compounds. For instance, its derivatives are explored as intermediates in the synthesis of compounds aimed at treating a range of conditions. The general approach involves coupling the carboxylic acid with various amines or alcohols to produce a library of amide or ester derivatives. These are then screened for biological activity.

In the realm of analytical chemistry, derivatization is employed to enhance the detectability and chromatographic behavior of this compound. While the native compound possesses a chromophore that allows for UV detection in high-performance liquid chromatography (HPLC), its sensitivity may not be sufficient for trace-level analysis in complex matrices such as biological fluids or environmental samples. Therefore, derivatization with fluorescent tags is a common strategy to significantly lower the limits of detection. The carboxylic acid is the primary site for such modifications, reacting with fluorescent labeling reagents to yield highly sensitive derivatives.

Biological Derivatizations

The synthesis of amide and ester derivatives of benzoic acids is a well-established method for generating compounds with diverse biological activities. This approach is applied to this compound to explore its potential in medicinal chemistry. The reaction of the carboxylic acid with a variety of primary and secondary amines, often facilitated by coupling agents, yields a corresponding library of amides. Similarly, esterification with different alcohols can produce a range of ester derivatives. These derivatization reactions are crucial for structure-activity relationship (SAR) studies, where systematic changes to the molecular structure are made to optimize biological activity.

Table 1: Examples of Biologically Motivated Derivatization Reactions

| Reactant | Reagent | Product Class | Potential Biological Application |

| This compound | Substituted Aniline | Amide | Antimicrobial, Anticancer |

| This compound | Bioactive Alcohol | Ester | Anti-inflammatory, Antiviral |

| This compound | Heterocyclic Amine | Heterocyclic Amide | Enzyme Inhibition |

Analytical Derivatizations

For analytical purposes, especially in liquid chromatography, derivatization aims to improve separation efficiency and detection sensitivity. Pre-column derivatization is a common technique where the analyte is chemically modified before its introduction into the HPLC system. For carboxylic acids like this compound, reagents that introduce a fluorescent moiety are particularly useful. These reagents typically react with the carboxyl group to form a highly fluorescent ester or amide. This allows for the use of a fluorescence detector, which is inherently more sensitive and selective than a standard UV detector. Common derivatizing agents for carboxylic acids include those containing dansyl, coumarin, or other fluorophoric groups. The choice of reagent depends on the desired excitation and emission wavelengths, as well as the reaction conditions compatible with the analyte's stability.

Table 2: Common Derivatization Reagents for HPLC-Fluorescence Detection of Carboxylic Acids

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection Method |

| Dansyl Chloride | Carboxylic Acid (via activation) | Fluorescent Sulfonamide | Fluorescence |

| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | Fluorescent Ester | Fluorescence |

| o-Phthalaldehyde (OPA) with an amine | Carboxylic Acid (after conversion to an amine) | Fluorescent Isoindole | Fluorescence |

Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within a molecule. Due to the limited direct experimental data for 4-Cyano-3-methoxybenzoic acid, the analysis often involves comparisons with closely related compounds like 4-cyanobenzoic acid and anisic acid.

The IR spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: the cyano (-C≡N), carboxylic acid (-COOH), methoxy (B1213986) (-OCH₃), and the substituted benzene (B151609) ring. Based on studies of analogous compounds, the following characteristic frequencies are expected. rasayanjournal.co.inresearchgate.net

The nitrile (-C≡N) stretching vibration is a sharp and strong band typically found in the 2200-2280 cm⁻¹ region. rasayanjournal.co.in For 4-cyanobenzoic acid, this band is observed at 2240 cm⁻¹. rasayanjournal.co.in The presence of the methoxy group is unlikely to shift this frequency significantly.

The carboxylic acid group gives rise to several distinct bands. The O-H stretching vibration appears as a very broad band in the 2500-3300 cm⁻¹ range, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. The carbonyl (C=O) stretching vibration is an intense band typically observed between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. rasayanjournal.co.in The C-O stretching and O-H bending vibrations are coupled and appear in the 1210-1330 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. rasayanjournal.co.in

The methoxy group introduces C-H stretching vibrations around 2850-2960 cm⁻¹ and an asymmetric C-O-C stretching band near 1250 cm⁻¹ and a symmetric one near 1040 cm⁻¹. Aromatic C-H stretching vibrations are typically weak and appear above 3000 cm⁻¹. rasayanjournal.co.in The benzene ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. rasayanjournal.co.in

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (very broad) |

| Aromatic | C-H stretch | 3000-3100 |

| Methoxy | C-H stretch | 2850-2960 |

| Cyano | C≡N stretch | 2200-2240 |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic | C=C stretch | 1450-1600 |

| Carboxylic Acid | C-O stretch / O-H bend | 1210-1440 |

| Methoxy | C-O-C stretch | 1040-1250 |

The Raman spectrum provides complementary information to the IR spectrum. The C≡N stretching vibration in cyano-containing aromatic compounds is also a prominent feature in the Raman spectrum, typically appearing around 2230-2256 cm⁻¹. researchgate.net In 4-cyanobenzoic acid, this mode is observed at 2239 cm⁻¹. rasayanjournal.co.in

The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp bands in the Raman spectrum. The symmetric stretching of the benzene ring is expected to be a strong feature. The C=O stretch of the carboxylic acid is also Raman active. In contrast to IR spectroscopy, the O-H stretching vibration of the carboxylic acid is typically weak in Raman spectra.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Cyano | C≡N stretch | ~2239 | Strong |

| Aromatic | Ring breathing | ~800-850 | Strong |

| Aromatic | C=C stretch | ~1600 | Strong |

| Carboxylic Acid | C=O stretch | ~1650-1700 | Medium |

| Carboxylic Acid | O-H stretch | ~3000 | Weak |

Vibrational spectroscopy is a powerful tool for studying the adsorption of molecules on surfaces. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Infrared Reflection-Absorption Spectroscopy (IRAS) provide insights into the orientation and binding of adsorbates.

Studies on 4-cyanobenzoic acid (4-CBA) on silver surfaces have shown that the molecule adsorbs as the 4-cyanobenzoate (B1228447) anion. acs.orgacs.org The absence of the C=O and O-H vibrational bands of the carboxylic acid group and the appearance of symmetric and asymmetric COO⁻ stretching bands indicate the deprotonation of the acid upon adsorption. acs.org

The orientation of the adsorbed molecule can be inferred from the relative enhancement of different vibrational modes. For 4-CBA on a silver film, it was concluded that the molecule binds to the surface through the carboxylate group, with the molecular axis oriented perpendicular to the surface. acs.org This orientation would leave the cyano group pointing away from the surface. In contrast, in a silver colloid solution, evidence suggests that both the carboxylate and the nitrile groups interact with the silver surface, implying a flatter orientation. acs.org Similar mechanisms can be anticipated for this compound, where it would likely adsorb as the carboxylate, with the orientation potentially influenced by the methoxy group and the surface morphology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to show signals for the carboxylic acid proton, the aromatic protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet at a high chemical shift, typically above 12 ppm. The methoxy group (-OCH₃) protons will appear as a sharp singlet, likely in the range of 3.8-4.0 ppm.

The aromatic region will show a more complex pattern. The benzene ring has three protons. The proton at position 2 (between the carboxyl and methoxy groups) will likely be a doublet. The proton at position 5 (adjacent to the cyano group) is expected to be a doublet of doublets, and the proton at position 6 (adjacent to the carboxyl group) will also be a doublet. The exact chemical shifts and coupling constants would depend on the specific electronic environment.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12 | Broad Singlet |

| Aromatic (H-2, H-5, H-6) | 7.0 - 8.5 | Doublets, Doublet of Doublets |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The carbon of the cyano group is expected to appear around 115-120 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the methoxy group will be significantly shielded by its oxygen atom, while the carbon attached to the cyano group will be deshielded. The methoxy carbon itself will give a signal around 55-60 ppm.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165-175 |

| Aromatic (C-O) | 150-160 |

| Aromatic (C-CN, C-COOH) | 120-140 |

| Aromatic (C-H) | 110-135 |

| Cyano (C≡N) | 115-120 |

| Methoxy (-OCH₃) | 55-60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic ring and the carbonyl group. Like other benzoic acid derivatives, its spectrum is expected to show characteristic absorption bands in the ultraviolet region. These bands arise primarily from π → π* transitions within the benzene ring, which are influenced by the attached carboxyl, methoxy, and cyano groups.

For benzoic acid itself, two main absorption bands, the B-band (benzenoid) and C-band, are typically observed. rsc.org The B-band for neutral benzoic acid appears around 230 nm, while the broader C-band is centered near 274 nm. rsc.org The presence of substituents on the benzene ring significantly affects the energy of these transitions and thus the position of the absorption maxima (λmax). For a D-π-A dye system incorporating a cyano-benzoic acid acceptor group, a high molar extinction coefficient of 66,700 M⁻¹ cm⁻¹ was observed at an absorption maximum of 437 nm, demonstrating how conjugation and powerful substituent groups can shift absorption into the visible region. nih.gov

The electronic spectrum of this compound is influenced by the opposing electronic effects of its substituents. The methoxy group (-OCH₃) at the meta position relative to the cyano group is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The cyano group (-CN) at the para position relative to the carboxyl group is a strong electron-withdrawing group (EWG) through both resonance and induction (-R and -I effects). researchgate.net

Electron-Donating Group (-OCH₃): The methoxy group, acting as an auxochrome, tends to increase the electron density in the benzene ring. This generally leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). researchgate.net

Electron-Withdrawing Group (-CN): The cyano group withdraws electron density from the ring. Electron-withdrawing groups can extend the conjugation of the π-system, which often results in a bathochromic shift. researchgate.net

The interplay of these groups determines the final spectral properties. The strong electron-withdrawing nature of the cyano group, combined with the electron-donating methoxy group, creates a "push-pull" system that can enhance charge-transfer characteristics and significantly shift the absorption maxima compared to unsubstituted benzoic acid. researchgate.net The net effect is typically a red shift of the primary absorption bands. rsc.orgresearchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₉H₇NO₃ and a monoisotopic mass of 177.04259 Da. uni.lu In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak ([M]⁺) at m/z 177.

The fragmentation pattern provides valuable structural information. For substituted benzoic acids, fragmentation often begins with the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for related methoxybenzoic acids include:

Loss of a hydroxyl radical (-•OH): This leads to the formation of an acylium ion [M - 17]⁺.

Loss of a methoxy radical (-•OCH₃): This results in an [M - 31]⁺ ion.

Loss of carbon monoxide (CO): Following the loss of the hydroxyl radical, the resulting acylium ion can lose CO to form an [M - 17 - 28]⁺ fragment.

Decarboxylation (-COOH): Loss of the entire carboxyl group as a radical can lead to an [M - 45]⁺ peak.

PubChem predicts several adducts for this compound in softer ionization techniques like electrospray ionization (ESI), which are common in LC-MS.

Table 2: Predicted m/z Values for Adducts and Fragments of this compound

| Ion Species | Predicted m/z |

| [M]⁺ | 177.042 |

| [M+H]⁺ | 178.050 |

| [M+Na]⁺ | 200.032 |

| [M-H]⁻ | 176.035 |

| [M - •OH]⁺ | 160.039 |

| [M - •OCH₃]⁺ | 146.034 |

Data sourced from PubChem. uni.lu

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the separation, identification, and quantification of substituted benzoic acids in various matrices. nih.govvu.edu.au

LC-MS: This is a particularly suitable technique for analyzing this compound due to the compound's polarity and thermal sensitivity. Reversed-phase HPLC, often using a C18 or biphenyl (B1667301) stationary phase with an acidified water/methanol or water/acetonitrile mobile phase, can effectively separate the compound from complex mixtures. vu.edu.au Coupling the HPLC to an ESI or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer allows for sensitive detection. The high selectivity of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes enables accurate quantification even at low concentrations. vu.edu.au

GC-MS: For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase the compound's volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or methylating agents (e.g., diazomethane) to convert the carboxylic acid to its corresponding ester. Following separation on a capillary GC column, the compound can be identified based on its retention time and the characteristic mass spectrum generated by electron ionization. nih.gov GC-MS provides high chromatographic resolution and reproducible fragmentation patterns for reliable compound identification.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides profound insights into the molecular structure, properties, and reactivity of this compound. Through quantum chemical studies, researchers can model its behavior at the atomic level, complementing and guiding experimental work. These theoretical investigations are crucial for understanding the intrinsic properties of the molecule in the gaseous state, free from intermolecular interactions present in solid or solution phases.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For substituted benzoic acids, calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p). researchgate.netresearchgate.net This level of theory effectively accounts for electron correlation, providing a reliable prediction of geometric parameters.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net The absence of imaginary frequencies in subsequent vibrational calculations confirms that the obtained structure is a true energy minimum. orientjchem.org The resulting data includes precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. orientjchem.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡N | ~1.15 Å |

| C=O | ~1.21 Å | |

| C-O (acid) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle (°) | C-C-C (ring) | ~118-121° |

| O=C-O | ~123° | |

| C-O-C (methoxy) | ~118° |

DFT calculations are also instrumental in predicting the spectroscopic signatures of a molecule. After geometric optimization, the same level of theory can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. rasayanjournal.co.in Theoretical vibrational analysis helps in the precise assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. rasayanjournal.co.in For instance, the characteristic C≡N stretching vibration is expected in the 2200-2300 cm⁻¹ region. rasayanjournal.co.in

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical values, often calculated in both the gas phase and with a solvent model, serve as a powerful tool for interpreting and confirming the assignments of signals in experimental NMR spectra.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides an estimate of the electronic transition energies, which can be correlated with the absorption bands observed in UV-Vis spectroscopy. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3500 cm⁻¹ | Carboxylic acid hydroxyl group |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Benzene ring C-H bonds |

| C≡N Stretch | ~2230 cm⁻¹ | Cyano group |

| C=O Stretch | ~1720 cm⁻¹ | Carboxylic acid carbonyl group |

| C-O Stretch | ~1250 cm⁻¹ | Methoxy and carboxylic groups |

For flexible molecules like this compound, conformational analysis is essential for identifying the most stable conformers and understanding their relative energies. Rotations around single bonds, such as the C-C bond connecting the carboxylic acid group to the ring and the C-O bond of the methoxy group, give rise to different spatial arrangements (conformers).

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process generates an energy landscape, a plot of energy versus the rotational angle (dihedral angle). The minima on this landscape correspond to stable or metastable conformers, while the maxima represent the energy barriers (transition states) for interconversion between them. This analysis is crucial for understanding the molecule's preferred shape and its dynamic behavior.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). mpg.de This method quantifies intramolecular interactions, such as hyperconjugation, by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). wisc.edu This analysis reveals the flow of electron density within the molecule, highlighting the electronic effects of the cyano, methoxy, and carboxylic acid substituents. wisc.edu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)methoxy | π(C-C)ring | High | p-π conjugation |

| π(C-C)ring | π(C≡N) | Moderate | π-π* interaction |

| π(C-C)ring | π(C=O)acid | Moderate | π-π interaction |

Nonlinear Optical (NLO) Properties: Computational studies can also predict the NLO response of a molecule. The presence of electron-donating (methoxy) and electron-withdrawing (cyano, carboxyl) groups connected by a π-conjugated system suggests potential NLO activity. Calculations can determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These values indicate the molecule's ability to interact with an external electric field and are important for the design of new materials for optical applications. researchgate.net

Quantum chemical calculations can be used to predict various thermodynamic properties at a given temperature and pressure. Based on the vibrational frequency analysis, statistical thermodynamics allows for the computation of properties such as zero-point vibrational energy (ZPVE), thermal energy, heat capacity (Cv), and entropy (S). researchgate.netorientjchem.org Furthermore, the standard enthalpy of formation (ΔHf°) can be calculated using atomization or isodesmic reaction schemes, providing fundamental data on the molecule's energetic stability.

Applications in Advanced Materials and Polymer Science

Liquid Crystals and Optical Devices

Table 1: Potential Influence of Functional Groups of 4-Cyano-3-methoxybenzoic Acid in Liquid Crystal Design

| Functional Group | Potential Role in Liquid Crystals |

| 4-Cyano (-CN) | Induces strong dipole moment, leading to high dielectric anisotropy. |

| 3-Methoxy (-OCH3) | Can lower melting points and influence mesophase stability and type. |

| Benzoic Acid (-COOH) | Provides a reactive site for esterification to build larger mesogenic molecules. |

Specialty Polymers and Resins

The bifunctional nature of this compound, possessing both a carboxylic acid and a cyano group, makes it a candidate as a monomer or a modifying agent in the synthesis of specialty polymers.

Monomer in Polymer Synthesis

The carboxylic acid functionality allows this compound to be incorporated into polyesters and polyamides through condensation polymerization. The presence of the cyano and methoxy (B1213986) side groups would impart specific properties to the resulting polymer chain.

Enhancement of Thermal Stability and Mechanical Properties

The rigid aromatic ring in the structure of this compound can contribute to the thermal stability of polymers into which it is incorporated. The polar cyano group can enhance intermolecular forces, such as dipole-dipole interactions, between polymer chains. This increased intermolecular attraction can lead to improvements in mechanical properties like tensile strength and modulus.

Coatings and Protective Layers

Although specific research is not available, the properties of this compound suggest its potential use in the formulation of advanced coatings. When incorporated into a polymer backbone for a coating application, the cyano group could enhance adhesion to polar substrates. The aromatic structure would contribute to the coating's thermal and chemical resistance.

Organic Electronic Materials

Organic molecules with cyano and aromatic functionalities are of interest in the field of organic electronics. The cyano group is strongly electron-withdrawing, which can influence the electronic properties of a molecule. While there is no direct evidence of this compound being used in organic electronic devices, its derivatives could potentially be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Molecular Frameworks and Supramolecular Assemblies

The carboxylic acid group of this compound makes it a prime candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies. The carboxylate can coordinate to metal ions to form extended porous structures. The cyano and methoxy groups would then be oriented within the pores of the MOF, where they could influence the framework's properties, such as gas sorption selectivity or catalytic activity. The ability of the cyano group to participate in hydrogen bonding and other non-covalent interactions also makes this molecule a potential building block for designing complex supramolecular architectures.

Crystal Engineering and Packing Analysis

Crystal engineering is the design and synthesis of solid-state structures with specific functionalities based on an understanding of intermolecular interactions. The crystal packing of a molecule, or how individual molecules are arranged in a crystal lattice, is determined by these non-covalent interactions. For this compound, one would anticipate a rich variety of interactions governing its crystal structure.

The analysis of crystal packing is often performed using techniques like X-ray crystallography, and the resulting structures are visualized and analyzed with software that can identify and quantify intermolecular contacts. Hirshfeld surface analysis is a powerful tool in this regard, as it allows for the visualization and quantification of different types of intermolecular contacts within a crystal.

Intermolecular Interactions and Hydrogen Bonding

The primary intermolecular interactions expected for this compound are hydrogen bonds, dipole-dipole interactions, and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form robust O−H···O hydrogen bonds, leading to the formation of dimers or catemers (chains). The nitrogen atom of the cyano group and the oxygen atom of the methoxy group can also act as hydrogen bond acceptors, potentially forming weaker C−H···N and C−H···O hydrogen bonds with neighboring molecules.

Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment, which would lead to significant dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice.

π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The substitution pattern on the ring can affect the nature and strength of these interactions.

A hypothetical representation of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of stable dimers or chains |

| Weak Hydrogen Bond | Aromatic C-H | Cyano (N) | Directional control of molecular assembly |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Methoxy (O) | Further stabilization of the crystal lattice |

| Dipole-Dipole | Cyano Group | Cyano Group | Influence on molecular orientation |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Contribution to overall lattice energy |

Dyes and Pigments

While there is no specific information available on the use of this compound in the synthesis of dyes and pigments, its chemical structure suggests potential as a precursor or intermediate. The presence of the aromatic ring and the electron-withdrawing cyano group could be leveraged in the design of chromophores.

For a compound to function as a dye or pigment, it typically needs to possess a chromophore, which is a part of the molecule responsible for its color, and often an auxochrome, which modifies the color and enhances the dye's affinity for the substrate. This compound itself is not colored. However, it could be chemically modified to create a larger conjugated system, which is a key feature of many organic dyes. For example, it could be coupled with other aromatic compounds to form azo dyes or other classes of colorants. The carboxylic acid group could also serve as a point of attachment to fabrics or other materials.

Biological and Medicinal Chemistry Research

Enzyme Inhibition Studies

Research into the inhibitory effects of 4-Cyano-3-methoxybenzoic acid and its structural analogs has unveiled potential interactions with enzymes implicated in various physiological processes. While direct studies on this compound are limited, research on related benzoic acid derivatives provides insight into its potential biochemical activities.

Inhibitory Effects on Tyrosinase

While direct enzymatic studies on this compound's effect on tyrosinase are not prominently available, research into structurally similar compounds offers valuable insights. Anisic acid (p-methoxybenzoic acid), which shares the methoxybenzoic acid core, has been identified as a tyrosinase inhibitor. It has been shown to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by tyrosinase. The inhibition is reversible and has been characterized as noncompetitive. This suggests that the methoxybenzoic acid scaffold, present in this compound, has the potential for interaction with the tyrosinase enzyme.

Interactive Data Table: Tyrosinase Inhibition by a Related Methoxybenzoic Acid

| Compound | Target Enzyme | Inhibition Type |

| Anisic acid (p-methoxybenzoic acid) | Tyrosinase | Noncompetitive, Reversible |

Butyrylcholinesterase (BChE) Inhibition

The potential for this compound to act as a butyrylcholinesterase (BChE) inhibitor can be inferred from studies on broader classes of benzoic acid derivatives. Research has been conducted to design and synthesize novel benzoic acid derivatives as inhibitors for acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are therapeutic targets in the management of Alzheimer's disease nih.gov. The core benzoic acid structure serves as a versatile scaffold for developing enzyme inhibitors, indicating that derivatives like this compound could be tailored to interact with the active sites of enzymes such as BChE nih.gov.

Role as a Key Intermediate in Drug Synthesis

This compound is a valuable building block in synthetic organic chemistry, providing a versatile scaffold for the construction of complex pharmaceutical molecules. Its bifunctional nature, featuring both a carboxylic acid and a cyano group on a methoxy-substituted phenyl ring, allows for diverse chemical modifications.

Antithrombotic Agents

Cyanobenzoic acid derivatives are established intermediates in the production of therapeutic agents for diseases involving platelet-dependent narrowing of blood vessels google.com. Patents describe methods for producing antithrombotic compounds by coupling an amino-substituted molecule with a cyanobenzoic acid derivative google.com. The this compound structure provides a key fragment that can be incorporated into larger molecules designed to inhibit platelet aggregation and thrombus formation google.comgoogle.com.

Anti-inflammatory and Analgesic Drugs

The methoxy-substituted phenyl ring is a structural feature present in various anti-inflammatory compounds. For instance, the 3,4,5-trimethoxybenzyl moiety has been identified in molecules that act as selective COX-2 inhibitors nih.gov. While direct synthesis of a commercial anti-inflammatory drug from this compound is not widely documented, its structure represents a key starting point. The carboxylic acid allows for the formation of amides and esters, while the cyano group can be hydrolyzed or converted into other functional groups, making it a versatile intermediate for creating novel nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov.

Anticancer Agents

The cyanophenyl moiety is a recognized pharmacophore in the design of anticancer agents. Studies have shown that 4-cyanophenyl-substituted thiazol-2-ylhydrazones exhibit significant anticancer efficacy against various carcinoma cell lines rsc.org. This compound serves as a direct precursor for incorporating this critical 4-cyanophenyl group into more complex therapeutic molecules. Furthermore, the methoxy-substituted ring is also prevalent in anticancer compounds, such as 7-methoxyisoflavanone, which has demonstrated notable anticancer activity nih.gov. The presence of both of these structural features makes this compound a highly relevant intermediate in the synthesis of novel anticancer therapies rsc.orgnih.gov.

Interactive Data Table: Therapeutic Applications of the Cyanobenzoic Acid Scaffold

| Therapeutic Class | Role of this compound as an Intermediate |

| Antithrombotic Agents | Provides the core cyanobenzoic acid structure for synthesis google.com. |

| Anti-inflammatory Drugs | Serves as a versatile scaffold containing the methoxy-phenyl moiety found in some COX-2 inhibitors nih.gov. |

| Anticancer Agents | Acts as a precursor to the vital cyanophenyl moiety found in potent anticancer compounds rsc.org. |

Novel Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of a variety of novel therapeutic agents. chemimpex.com Its structural framework, featuring cyano and methoxy (B1213986) groups, makes it a valuable precursor for creating bioactive molecules with diverse pharmacological activities. vulcanchem.com

Derivatives of this compound have been investigated for their potential as kinase inhibitors , which are pivotal in the development of anticancer therapies due to their capacity to modulate ATP-binding pockets. vulcanchem.com Furthermore, structural analogs of this compound have been explored as histamine (B1213489) H3 receptor antagonists , indicating their potential in addressing neurodegenerative disorders. vulcanchem.com The versatility of this chemical entity is also demonstrated by its use as a building block in the synthesis of compounds with anti-inflammatory and analgesic properties. chemimpex.com

The core structure of this compound is also found in more complex molecules that are intermediates for therapeutic agents targeting diseases influenced by platelet-dependent narrowing of the blood supply. google.com

Antimicrobial and Antioxidant Properties

Research has demonstrated that derivatives incorporating the this compound motif exhibit notable antimicrobial and antioxidant activities. For instance, a series of (E)-N'-[4-{2-(4-Fluorophenylthio)ethoxy}-3-cyano-5-methoxybenzylidene]-substituted benzohydrazide (B10538) derivatives, which are structurally related to this compound, have shown good antibacterial sensitivity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Similarly, various 4,6-disubstituted-3-cyano-2-aminopyridines have been evaluated for their antimicrobial activity, with some compounds showing excellent efficacy against both Gram-positive (Streptococcus pneumoniae) and Gram-negative (Escherichia coli) bacteria. researchgate.net The antimicrobial potential of hydrazide-hydrazones of 3-methoxybenzoic acid has also been highlighted, with some derivatives showing high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp. nih.gov

In the realm of antioxidant research, studies on 2-amino-3-cyano-4H-chromene derivatives, which can be synthesized from precursors related to this compound, have demonstrated outstanding antioxidant performance in DPPH assays. nanobioletters.com

Bioisosteric Replacements in Drug Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's efficacy or pharmacokinetic profile, is a cornerstone of modern medicinal chemistry. nih.govu-tokyo.ac.jp The carboxylic acid group, a key feature of this compound, is a common target for bioisosteric replacement to overcome issues such as metabolic instability and poor membrane permeability. semanticscholar.org

While specific examples of this compound being used as a direct bioisosteric replacement are not extensively documented, its structural components are relevant to this design strategy. For instance, the benzoic acid moiety itself is often replaced with other acidic groups or cyclic structures to modulate activity and physicochemical properties. nih.gov The strategic placement of the cyano and methoxy groups can influence the electronic and steric properties of the molecule, making it a candidate for mimicking other substituted phenyl rings in drug candidates. nih.gov The principles of bioisosterism allow medicinal chemists to utilize scaffolds like this compound to fine-tune the properties of a lead compound.

Pharmacological Mechanisms and Molecular Targets

The derivatives of this compound have been implicated in various pharmacological mechanisms, primarily through the inhibition of specific molecular targets. As previously mentioned, one of the key areas of investigation is their role as kinase inhibitors . vulcanchem.com Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. By targeting the ATP-binding site of these enzymes, derivatives of this compound can disrupt pathological signaling pathways.

Another identified molecular target for structurally related compounds is the c-Met receptor tyrosine kinase . Inhibition of this receptor is a promising strategy for cancer therapy, and QSAR studies on tetrahydrobenzo[d]thiazol-2-yl derivatives have highlighted the potential for this class of compounds to act as c-Met inhibitors. nih.gov

The antimicrobial activity of related compounds may involve mechanisms such as the inhibition of essential bacterial enzymes. For example, some flavonoid compounds containing methoxy groups have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase. nih.gov While the exact mechanisms for this compound derivatives are still under investigation, these findings provide a basis for future research into their specific molecular interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. Structure-Activity Relationship (SAR) studies on compounds related to this compound have provided valuable insights for optimizing their therapeutic potential.

For example, in a series of 3-cyano-4-(phenoxyanilino)quinolines investigated as MEK inhibitors, it was found that the presence of alkoxy groups at specific positions of the quinoline (B57606) ring was crucial for high potency. nih.gov This highlights the importance of the substitution pattern on the aromatic ring system, a principle directly applicable to derivatives of this compound. SAR studies on 2-phenoxybenzamides with antiplasmodial activity also demonstrated that the nature and position of substituents on the phenyl rings significantly influence their efficacy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. A QSAR study on novel 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives as c-Met inhibitors successfully developed predictive models based on molecular descriptors. nih.gov Such models are instrumental in designing new compounds with enhanced activity. Similarly, 3D-QSAR studies on barbituric acid derivatives as urease inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create robust predictive models that can guide the synthesis of more potent inhibitors. mdpi.com These methodologies can be effectively applied to the this compound scaffold to accelerate the discovery of new therapeutic agents.

The following table summarizes the key research findings related to the biological and medicinal chemistry of this compound and its derivatives:

| Research Area | Key Findings | Relevant Derivatives/Analogs |

| Novel Therapeutic Agents | Act as intermediates for kinase inhibitors (anticancer), histamine H3 receptor antagonists (neurodegenerative disorders), and anti-inflammatory/analgesic drugs. | 3-cyano-4-(phenoxyanilino)quinolines, Substituted benzohydrazides |

| Antimicrobial Properties | Exhibit activity against Gram-positive and Gram-negative bacteria. | (E)-N'-[4-{2-(4-Fluorophenylthio)ethoxy}-3-cyano-5-methoxybenzylidene]-substituted benzohydrazides, 4,6-disubstituted-3-cyano-2-aminopyridines, Hydrazide-hydrazones of 3-methoxybenzoic acid |

| Antioxidant Properties | Show significant antioxidant activity in DPPH assays. | 2-amino-3-cyano-4H-chromene derivatives |

| Pharmacological Mechanisms | Inhibit molecular targets such as kinases and c-Met receptor tyrosine kinase. | Tetrahydrobenzo[d]thiazol-2-yl derivatives |

| SAR and QSAR | Substitution patterns on the aromatic rings are critical for biological activity. Predictive QSAR models can guide the design of more potent compounds. | 3-cyano-4-(phenoxyanilino)quinolines, 2-phenoxybenzamides, Barbituric acid derivatives |

Analytical Methodologies and Quality Control

The rigorous analysis of 4-Cyano-3-methoxybenzoic acid is fundamental to ensuring its purity, identity, and quality in various applications. A suite of analytical techniques is employed for both qualitative and quantitative assessment, underpinned by robust quality control measures. These methodologies range from highly specific chromatographic separations to electrochemical and spectrophotometric assays.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry

Current synthetic methodologies for cyanobenzoic acid derivatives often rely on multi-step processes that may involve harsh reagents or produce significant waste. For instance, traditional methods can include the oxidation of corresponding tolunitriles or Sandmeyer reactions starting from aminobenzoic acids. google.com Future research must prioritize the development of more efficient and environmentally friendly synthetic routes.

The principles of green chemistry offer a roadmap for this endeavor. wjpmr.com A key area of exploration is the use of electrocatalysis, which could enable the synthesis of cyanobenzoic acids under mild conditions. One innovative approach involves the electrocarboxylation of substituted benzonitriles using captured carbon dioxide (CO2) as a C1 source, potentially in "green" solvents like ionic liquids to reduce the use of volatile organic compounds. mdpi.com Another sustainable pathway could involve one-pot syntheses that combine oximation and dehydration reactions, minimizing intermediate purification steps and solvent usage. researchgate.net

Future research could focus on the following areas:

Catalytic Systems: Developing novel catalysts, including biocatalysts or solid-supported reagents, to improve reaction efficiency and selectivity while allowing for easier separation and recycling. guidechem.com

Alternative Reagents: Investigating the use of greener oxidizing agents, such as hydrogen peroxide with a selenium dioxide catalyst, to replace more hazardous substances like potassium permanganate. guidechem.com

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and facilitate scaling up, thereby reducing the environmental footprint of the synthesis.

Advanced Materials with Tailored Properties

The rigid, linear structure of the cyanobenzoic acid core is highly conducive to the formation of ordered molecular assemblies, making it an excellent candidate for the development of advanced materials. Its derivatives have already found applications in liquid crystals and metal-organic frameworks (MOFs).

Unexplored avenues in materials science for 4-Cyano-3-methoxybenzoic acid and its derivatives include:

Liquid Crystals: The cyano group is a common feature in liquid crystal molecules due to its strong dipole moment. Future work could focus on synthesizing novel thermotropic liquid crystals from this compound for applications in next-generation displays, smart windows, and optical sensors. nih.govuni-stuttgart.de Manipulating the molecular structure could allow for precise tuning of mesophase behavior and temperature ranges. researchgate.net

Functional Polymers: The carboxylic acid group provides a convenient handle for incorporating the molecule into polymer chains through esterification or amidation. This could lead to high-performance polymers with enhanced thermal stability, specific optical properties, or improved mechanical strength. chemimpex.commrs-j.org

Nanostructured Materials: The molecule can serve as a building block for self-assembling systems, creating nanostructured materials for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). uni-stuttgart.deresearchgate.net

Table 1: Potential Applications in Advanced Materials

| Material Type | Potential Application | Key Feature of this compound |

| Liquid Crystals | Smart Windows, Optical Shutters | Rigid molecular structure, strong dipole from cyano group |

| Functional Polymers | High-Performance Plastics | Polymerizable via carboxylic acid group, thermal stability |

| Organic Electronics | Transistors, LEDs | Potential for self-assembly into ordered π-stacked arrays |

| Metal-Organic Frameworks | Gas Storage, Catalysis | Serves as a rigid organic linker |

Drug Discovery and Development of Highly Selective Agents

The benzoic acid scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide array of biological activities. stmjournals.com The presence of the methoxy (B1213986) and cyano groups on this compound provides specific electronic and steric properties that can be exploited for designing highly selective therapeutic agents. The benzothiazole (B30560) scaffold, which can be synthesized from related precursors, is found in numerous pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents. chemistryjournal.netnih.gov

Future research should focus on using this compound as a starting material to synthesize libraries of novel compounds for screening against various diseases.

Anticancer Agents: Derivatives could be designed as inhibitors of specific enzymes crucial for cancer cell proliferation, such as carbonic anhydrases or protein kinases. tandfonline.com The cyano group can act as a key interacting moiety within an enzyme's active site.

Anti-inflammatory Drugs: The molecule serves as a potential scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity for COX-2, potentially reducing gastrointestinal side effects. mdpi.com

Antibacterial Agents: New derivatives could be synthesized to target essential bacterial processes, offering new weapons against antibiotic-resistant pathogens. wjpmr.com

In-depth Mechanistic Studies of Biological Activity

While derivatives of similar benzoic acids are known to possess biological activity, the precise mechanisms of action are often not fully understood. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies on new compounds derived from this compound.

Key areas for investigation include:

Target Identification: Utilizing techniques such as proteomics and chemical biology to identify the specific protein targets with which these compounds interact.

Enzyme Inhibition Kinetics: For compounds that show inhibitory activity against enzymes like COX-2 or kinases, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric). mdpi.com

Cellular Pathway Analysis: Investigating how these molecules affect cellular signaling pathways. For example, studies could explore their impact on inflammatory pathways or their ability to induce apoptosis in cancer cells. chalcogen.ro

Computational Design and Predictive Modeling

In silico techniques are powerful tools for accelerating the discovery and optimization of new molecules for both material and medicinal applications. dntb.gov.ua Computational chemistry can guide the synthesis of this compound derivatives with desired properties, saving significant time and resources.

Future research should leverage computational modeling in the following ways:

Molecular Docking: Simulating the binding of potential drug candidates derived from this compound to the active sites of therapeutic targets like viral proteases or cancer-related enzymes. This can predict binding affinity and guide the design of more potent inhibitors. stmjournals.comnih.gov

Pharmacokinetic Prediction (ADME/T): Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles of new derivatives. This helps in prioritizing compounds with favorable drug-like properties for synthesis and experimental testing. stmjournals.commdpi.com

Materials Property Simulation: Employing molecular dynamics and density functional theory (DFT) to predict the properties of new polymers or liquid crystals. This can help in designing materials with specific thermal, electronic, or optical characteristics before undertaking complex synthesis.

Table 2: Computational Approaches for Future Research

| Computational Method | Application Area | Research Goal |

| Molecular Docking | Drug Discovery | Predict binding affinity and design selective enzyme inhibitors. |

| ADME/T Prediction | Drug Development | Evaluate drug-likeness and potential toxicity of new compounds. |

| Molecular Dynamics | Materials Science | Simulate the behavior of liquid crystal phases or polymer structures. |

| Density Functional Theory (DFT) | Materials & Chemistry | Calculate electronic properties to predict reactivity and optical behavior. |

常见问题

Q. What are the key synthetic routes for 4-Cyano-3-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves functional group interconversion on a benzoic acid scaffold. A plausible route includes:

- Nitration and Methoxylation : Starting with 3-methoxybenzoic acid, introduce a cyano group via nitration followed by reduction and cyanation (e.g., using CuCN/KCN under reflux) .

- Direct Substitution : Electrophilic substitution on pre-functionalized benzene rings, using protecting groups (e.g., methyl esters) to direct regioselectivity.

- Critical Parameters : Temperature (>80°C for nitration), solvent polarity (DMF or acetonitrile for cyanation), and catalyst choice (e.g., palladium for cross-coupling).

- Purity Control : Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm absence of by-products like 2-cyano isomers .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H NMR (DMSO-d6): Expect signals at δ 8.0–8.3 ppm (aromatic protons adjacent to cyano), δ 3.8–4.0 ppm (methoxy group). C NMR confirms cyano (~115 ppm) and carboxylic acid (~170 ppm) .

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1680 cm (carboxylic acid C=O).

- Mass Spectrometry : ESI-MS ([M-H] expected at m/z 190.05 for C₉H₇NO₃⁻).

- HPLC : Retention time comparison against standards under reversed-phase conditions .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- Storage : Keep in a cool, dry place (<25°C) in amber glass to prevent photodegradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions